5-Ethoxy-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-Ethoxy-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation in the presence of a base such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature . Another approach involves the use of carbonyl diimidazole (CDI) in toluene to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole N-oxides, while substitution reactions could produce various substituted oxadiazole derivatives .
Scientific Research Applications
5-Ethoxy-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-infective agent, with activities against bacteria, viruses, and parasites.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-Ethoxy-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme. This can disrupt various biological pathways, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different nitrogen atom positions.
1,2,5-Oxadiazole: Similar structure but with nitrogen atoms in different positions.
1,3,4-Oxadiazole: Another isomer with distinct chemical properties.
Uniqueness
5-Ethoxy-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethoxy group and carboxylic acid functionality make it versatile for various chemical modifications and applications .
Properties
Molecular Formula |
C5H6N2O4 |
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Molecular Weight |
158.11 g/mol |
IUPAC Name |
5-ethoxy-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H6N2O4/c1-2-10-5-6-3(4(8)9)7-11-5/h2H2,1H3,(H,8,9) |
InChI Key |
HZXOZNVSXAILCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NO1)C(=O)O |
Origin of Product |
United States |
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